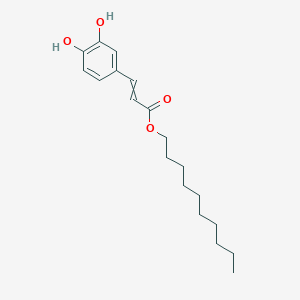
Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound belonging to the class of coumaric acids and derivatives. These compounds are characterized by the presence of a cinnamic acid moiety hydroxylated at specific positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of decyl 3-(3,4-dihydroxyphenyl)propanoate.
Substitution: Formation of various ethers and esters depending on the substituent used.
Scientific Research Applications
Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Dodecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Octathis compound
- Nonathis compound
- Hexathis compound
- Tetrathis compound
Uniqueness
This compound stands out due to its specific decyl ester moiety, which imparts unique physicochemical properties such as solubility and stability. These properties make it particularly suitable for applications in cosmetics and pharmaceuticals, where solubility and stability are crucial .
Properties
CAS No. |
618455-80-4 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-14-23-19(22)13-11-16-10-12-17(20)18(21)15-16/h10-13,15,20-21H,2-9,14H2,1H3 |
InChI Key |
INKXBBFEJTVQBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















